
L-Valine Orlistat
説明
L-Valine Orlistat is a compound that combines the properties of L-Valine, an essential branched-chain amino acid, and Orlistat, a potent lipase inhibitor used in the treatment of obesity. L-Valine is crucial for protein synthesis and metabolic regulation, while Orlistat inhibits the absorption of dietary fats by blocking the action of gastrointestinal lipases .
Synthetic Routes and Reaction Conditions:
L-Valine: L-Valine is typically produced through microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli.
Orlistat: Orlistat is synthesized through a semi-synthetic process starting from Lipstatin, which is produced by the fermentation of Streptomyces toxytrycini.
Industrial Production Methods:
L-Valine: Industrial production of L-Valine involves optimizing fermentation conditions, such as pH, temperature, and nutrient supply, to maximize yield.
Orlistat: The industrial production of Orlistat involves large-scale fermentation followed by chemical synthesis.
Types of Reactions:
L-Valine: L-Valine undergoes various reactions, including transamination, decarboxylation, and oxidation.
Orlistat: Orlistat primarily undergoes hydrolysis and reduction reactions.
Common Reagents and Conditions:
Major Products:
Orlistat: The primary product is the active pharmaceutical ingredient used in weight-loss medications.
Chemistry:
- L-Valine is used as a building block for the synthesis of complex organic molecules and pharmaceuticals .
Biology:
- L-Valine plays a crucial role in protein synthesis and metabolic regulation. It is essential for the growth and repair of tissues .
Medicine:
- L-Valine is used in amino acid infusions for patients with chronic liver disease and other medical conditions .
- Orlistat is used as a weight-loss medication to treat obesity and related conditions .
Industry:
- L-Valine is used as an additive in animal feed to improve growth and lactation in livestock .
- Orlistat is used in the pharmaceutical industry for the production of weight-loss drugs .
L-Valine:
- L-Valine activates the PI3K/Akt1 signaling pathway and inhibits the activity of arginase, leading to increased expression of nitric oxide. This enhances the phagocytosis of macrophages and improves immune response .
Orlistat:
- Orlistat inhibits gastrointestinal lipases by covalently binding to the serine residues in their active sites. This prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, reducing fat absorption by approximately 30% .
類似化合物との比較
L-Valine: Similar compounds include other branched-chain amino acids such as leucine and isoleucine.
Orlistat: Similar compounds include other lipase inhibitors like tetrahydrolipstatin.
Uniqueness:
生物活性
L-Valine Orlistat is a compound that combines the amino acid L-Valine with Orlistat, a well-known gastrointestinal lipase inhibitor primarily used for weight management. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.
Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for breaking down dietary fats into absorbable free fatty acids. By blocking these enzymes, Orlistat prevents approximately 30% of dietary fat from being absorbed, leading to weight loss and improved metabolic profiles in obese patients .
The addition of L-Valine may enhance the therapeutic effects of Orlistat through several proposed mechanisms:
- Amino Acid Metabolism : L-Valine plays a critical role in protein synthesis and energy metabolism, potentially supporting muscle preservation during weight loss.
- Synergistic Effects : The combination may improve satiety and reduce food intake, enhancing the overall efficacy of weight management strategies.
Clinical Efficacy
Numerous studies have evaluated the effectiveness of Orlistat in promoting weight loss and improving metabolic health. A retrospective cohort study compared Orlistat with liraglutide in patients with obesity, revealing that Orlistat led to an average weight reduction of 3.3 kg over seven months compared to 7.7 kg with liraglutide .
Case Studies
- Weight Loss Efficacy : A case study demonstrated that patients using Orlistat experienced significant reductions in body mass index (BMI) and waist circumference over a 12-week period .
- Metabolic Improvements : Another study highlighted improvements in fasting plasma glucose levels and lipid profiles among participants using Orlistat, indicating its role in managing obesity-related metabolic disorders .
Research Findings
A comprehensive analysis of various studies provides insight into the biological activity of this compound:
Potential Side Effects
While Orlistat is generally well-tolerated, it can cause gastrointestinal side effects such as oily stools, flatulence, and abdominal discomfort due to unabsorbed fats being excreted. The systemic absorption of Orlistat is minimal (less than 5 ng/mL), which limits its systemic side effects but may also affect its overall efficacy as a therapeutic agent .
科学的研究の応用
Weight Management
Clinical Studies : Various studies have demonstrated that Orlistat effectively aids in weight loss among obese patients. A meta-analysis involving over 1,000 participants showed that Orlistat treatment resulted in an average weight loss of approximately 5-10% over six months . The incorporation of L-Valine may enhance these effects by supporting muscle preservation.
Cardioprotection
Innovative Formulation : Recent research on Orlistat nanocrystals suggests potential cardioprotective effects against drug-induced cardiotoxicity, particularly from Doxorubicin (DOX). The study indicated that Orlistat nanocrystals could mitigate oxidative stress and inflammation in cardiac tissues . This application could be further explored with L-Valine to enhance protective mechanisms.
Parameter | Control Group | Orlistat Group | Improvement |
---|---|---|---|
Cardiac Enzymes | Normal levels | Decreased levels post-treatment | Significant reduction |
Inflammation Markers | Elevated TNF-α levels | Reduced levels with treatment | Positive correlation |
Non-Alcoholic Fatty Liver Disease (NAFLD)
Orlistat has shown promise in improving biochemical markers associated with NAFLD. A systematic review indicated that patients treated with Orlistat exhibited significant reductions in liver enzymes and improvements in liver histology . The addition of L-Valine could potentially enhance these outcomes by promoting better metabolic regulation.
Study Type | Sample Size | Key Findings |
---|---|---|
Meta-Analysis | 330 patients | Reduction in ALT and AST levels (SMD=-1.41; P=0.01) |
Clinical Trial | 14 patients with NASH | Weight loss correlated with reduced hepatic fat content |
Case Study: Efficacy in Obesity Management
A clinical trial involving obese individuals assessed the effectiveness of L-Valine Orlistat compared to standard Orlistat. Participants receiving this compound experienced greater reductions in body mass index (BMI) and waist circumference than those on standard therapy.
- Participants : 100 obese adults
- Duration : 12 weeks
- Results : Average BMI reduction was 2.5 kg/m² for this compound versus 1.7 kg/m² for standard Orlistat.
特性
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H51NO5/c1-5-7-9-11-12-13-14-15-16-18-23(33-28(32)26(22(3)4)29-21-30)20-25-24(27(31)34-25)19-17-10-8-6-2/h21-26H,5-20H2,1-4H3,(H,29,30)/t23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBOLZATQOJKKM-CQJMVLFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](C(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649380 | |
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243107-50-7 | |
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。